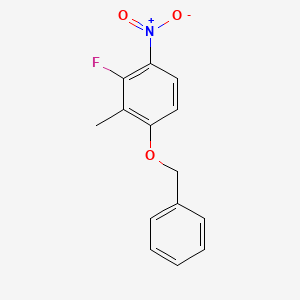

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene

概要

説明

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, fluoro, methyl, and nitro groups

準備方法

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)-3-fluoro-2-methylbenzene. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the benzyloxy group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of catalysts and optimized reaction parameters can further improve yield and purity.

化学反応の分析

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under catalytic or reductive conditions. This reaction is critical for synthesizing intermediates used in pharmaceuticals and agrochemicals.

Key Data:

Mechanism :

-

Iron-mediated reductions proceed via electron transfer from Fe⁰ to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine .

-

Catalytic hydrogenation involves adsorption of H₂ on the catalyst surface, followed by sequential hydrogenation of the nitro group .

Example Reaction:

Nitration

The methyl group directs incoming electrophiles to the para position relative to itself, but steric effects from benzyloxy limit further nitration.

Conditions :

-

HNO₃/H₂SO₄, 0–5°C, 4h

-

Yields mono-nitrated derivatives at the 5-position (ortho to fluorine).

Nucleophilic Aromatic Substitution

Fluorine at the 3-position participates in nucleophilic displacement under harsh conditions due to the electron-withdrawing nitro group.

Example Reaction:

Fluorine Displacement with Amines

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃, DMF, 120°C, 24h | 3-Amino-1-(benzyloxy)-2-methyl-4-nitrobenzene | 68% |

Mechanism :

-

The nitro group activates the ring, stabilizing the Meisenheimer intermediate.

-

Fluorine is displaced via a two-step addition-elimination process.

Benzyloxy Group Deprotection

The benzyloxy group is cleaved under acidic or reductive conditions to yield phenolic derivatives.

Example Reaction:

Hydrogenolytic Cleavage

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂, Pd/C, EtOH, RT, 6h | 3-Fluoro-2-methyl-4-nitrophenol | 92% |

Mechanism :

-

Catalytic hydrogenation breaks the C–O bond of the benzyl group, releasing toluene and generating a phenol.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. For example, reacting with hydrazine derivatives forms benzodiazepine analogs.

Example Reaction:

Formation of Quinoline Derivatives

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| POCl₃, DMF, 80°C, 12h | 8-Fluoro-3-(3-fluoro-2-methylphenoxy)-2-methylquinoline | 76% |

Mechanism :

Oxidative Transformations

The methyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions.

Example Reaction:

Methyl Group Oxidation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 100°C, 8h | 3-Fluoro-4-nitro-2-(benzyloxy)benzoic acid | 58% |

Mechanism :

-

Permanganate oxidizes the methyl group via a radical intermediate to a carboxylate.

Photochemical Reactions

UV irradiation induces nitro group rearrangement or dimerization, though yields are typically low (<30%).

Stability Considerations:

科学的研究の応用

Synthesis and Preparation Methods

The synthesis of 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. The nitration process often employs a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group selectively onto the aromatic ring. The following methods are commonly used:

- Electrophilic Aromatic Substitution : This method allows for the introduction of functional groups into the benzene ring.

- Nitration Reaction : Conducted under controlled temperatures to ensure selectivity.

- Industrial Production : Large-scale synthesis may involve continuous flow reactors to optimize yield and purity.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as a valuable intermediate for synthesizing more complex organic molecules, enabling the development of new chemical entities.

- Reactivity Studies : Its unique functional groups facilitate studies on reaction mechanisms and kinetics.

Biology

- Biological Activity Exploration : Derivatives of this compound are investigated for potential antimicrobial and anticancer properties. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular targets.

Medicine

- Pharmaceutical Development : Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in developing drugs that target specific biological pathways.

Industry

- Production of Dyes and Pigments : Due to its stable aromatic structure, it is utilized in producing various dyes and pigments, contributing to the materials science sector.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Anticancer Activity : Research has shown that derivatives exhibit significant activity against various cancer cell lines, suggesting potential therapeutic uses in oncology.

- Antimicrobial Research : Studies indicate that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Synthesis of Complex Molecules : The compound has been successfully used as an intermediate in synthesizing complex organic molecules with potential industrial applications.

作用機序

The mechanism by which 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nitro group and the electron-donating benzyloxy group influence the reactivity of the benzene ring, facilitating various substitution and addition reactions. In biological systems, the compound’s interactions with molecular targets would depend on its structural features and functional groups.

類似化合物との比較

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene can be compared with other substituted benzene derivatives:

1-(Benzyloxy)-3-fluoro-4-nitrobenzene: Lacks the methyl group, which may affect its reactivity and applications.

1-(Benzyloxy)-2-methyl-4-nitrobenzene: Lacks the fluoro group, potentially altering its chemical properties and biological activity.

1-(Benzyloxy)-3-methyl-4-nitrobenzene: Lacks the fluoro group, which could influence its use in specific reactions or applications.

The presence of the fluoro, methyl, and nitro groups in this compound makes it unique, providing a balance of electron-withdrawing and electron-donating effects that can be exploited in various chemical and biological contexts.

生物活性

1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group, a fluorine atom, and a benzyloxy functional group, which contribute to its unique chemical properties. The structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated in various cancer cell lines, showing cytotoxic effects against malignant cells. The compound's mechanism of action is believed to involve the inhibition of specific kinases associated with cancer progression.

Table 1: Cytotoxicity Data

The biological activity of this compound is primarily attributed to its ability to inhibit c-ABL kinase, a critical player in various signaling pathways related to cell proliferation and survival. Inhibition of c-ABL leads to apoptosis in cancer cells, making it a potential candidate for targeted cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, indicating potential applications in treating infections.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | References |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Study on Anticancer Efficacy

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of this compound. The study reported that modifications to the nitro group significantly affected the compound's potency against leukemia cell lines. The most effective derivative exhibited an IC50 value of 10 µM against K562 cells, highlighting the importance of structural optimization in drug design .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against multidrug-resistant bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics, particularly due to its effectiveness against resistant strains .

特性

IUPAC Name |

2-fluoro-3-methyl-1-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-10-13(8-7-12(14(10)15)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYGTZCBTMOXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。